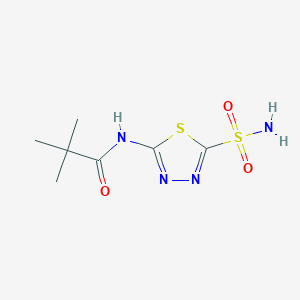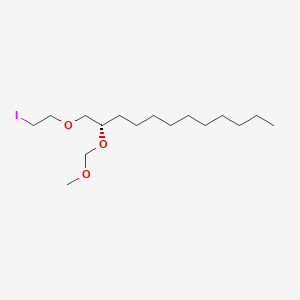
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate is a chemical compound with the molecular formula C9H4N2O4. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is notable for its unique structure, which includes a diazonium group, a hydroxy group, and a chromen-2-olate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate typically involves the diazotization of 7-hydroxy-4-oxo-4H-1-benzopyran-2-amine. This process is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
- Dissolve 7-hydroxy-4-oxo-4H-1-benzopyran-2-amine in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite while maintaining the temperature.
- Stir the reaction mixture for a specified period to complete the diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or ethanol.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions: The corresponding amine derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate involves its ability to undergo various chemical reactions, particularly azo coupling and substitution reactions. These reactions enable the compound to interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes, DNA, or cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylchromone: A related compound with a formyl group instead of a diazonium group.
4-Oxo-4H-1-benzopyran-3-carboxaldehyde: Another benzopyran derivative with a carboxaldehyde group.
Chromone-2-carboxylic acid: A benzopyran derivative with a carboxylic acid group.
Uniqueness
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate is unique due to its diazonium group, which imparts distinct reactivity and potential applications in azo coupling reactions. This makes it valuable in the synthesis of azo compounds, which are important in the dye and pigment industries.
Eigenschaften
CAS-Nummer |
195309-33-2 |
|---|---|
Molekularformel |
C9H4N2O4 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
3-diazonio-7-hydroxy-4-oxochromen-2-olate |
InChI |
InChI=1S/C9H4N2O4/c10-11-7-8(13)5-2-1-4(12)3-6(5)15-9(7)14/h1-3H,(H-,12,13,14) |
InChI-Schlüssel |
JOOSTKFDDRATRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)

![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)




![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)


![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)
